5-Fluoro-1,3,4-thiadiazole-2-sulfonamide

Catalog No.
S13609254
CAS No.
M.F
C2H2FN3O2S2
M. Wt
183.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-1,3,4-thiadiazole-2-sulfonamide

Product Name

5-Fluoro-1,3,4-thiadiazole-2-sulfonamide

IUPAC Name

5-fluoro-1,3,4-thiadiazole-2-sulfonamide

Molecular Formula

C2H2FN3O2S2

Molecular Weight

183.19 g/mol

InChI

InChI=1S/C2H2FN3O2S2/c3-1-5-6-2(9-1)10(4,7)8/h(H2,4,7,8)

InChI Key

SXCJXBABTGXKFU-UHFFFAOYSA-N

Canonical SMILES

C1(=NN=C(S1)S(=O)(=O)N)F

5-Fluoro-1,3,4-thiadiazole-2-sulfonamide is a synthetic compound belonging to the thiadiazole class, characterized by the presence of a fluorine atom at the 5-position and a sulfonamide group at the 2-position. This compound features a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom, which contributes to its unique chemical properties. The sulfonamide group enhances its solubility and biological activity, making it a subject of interest in medicinal chemistry.

Typical of thiadiazoles and sulfonamides. Key reactions include:

  • Nucleophilic Substitution: The sulfonamide nitrogen can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents.
  • Cyclization Reactions: The thiadiazole ring can be further functionalized through cyclization with suitable electrophiles.
  • Reduction Reactions: The sulfonamide group can be reduced under specific conditions to yield amines or other derivatives.

These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with novel properties.

5-Fluoro-1,3,4-thiadiazole-2-sulfonamide exhibits a range of biological activities:

  • Antimicrobial Activity: Compounds in the thiadiazole family often show significant antibacterial and antifungal properties. Studies have demonstrated that derivatives possess activity against various pathogens, including Staphylococcus aureus and Escherichia coli .
  • Antitumor Activity: Some derivatives have shown promising results in inhibiting cancer cell proliferation, particularly against breast cancer cell lines . The mechanism may involve interference with cellular signaling pathways.
  • Anticonvulsant Properties: Research indicates that thiadiazole derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits for epilepsy .

The synthesis of 5-Fluoro-1,3,4-thiadiazole-2-sulfonamide typically involves several key steps:

  • Formation of Thiadiazole Ring: Starting from suitable precursors such as hydrazine and carbon disulfide, the thiadiazole ring is constructed through cyclization reactions.
  • Introduction of Fluorine: Fluorination can be achieved using fluorinating agents like N-fluorobenzenesulfonimide or by direct fluorination methods.
  • Sulfonamide Formation: The sulfonamide group is introduced by reacting the thiadiazole intermediate with sulfonyl chlorides in the presence of a base to yield the final compound.

These methods allow for the efficient production of the compound and its derivatives .

5-Fluoro-1,3,4-thiadiazole-2-sulfonamide has potential applications in various fields:

  • Pharmaceuticals: Its antimicrobial and anticancer properties make it a candidate for drug development.
  • Agriculture: Compounds with similar structures are explored as agrochemicals for pest control due to their biological activity against pathogens.
  • Material Science: The unique properties of thiadiazoles may also find applications in developing new materials with specific electronic or optical characteristics.

Studies on 5-Fluoro-1,3,4-thiadiazole-2-sulfonamide have focused on its interactions with biological targets:

  • Enzyme Inhibition: Research indicates that this compound can inhibit specific enzymes involved in cancer progression or microbial resistance mechanisms .
  • Molecular Docking Studies: Computational studies have been conducted to predict how this compound interacts with target proteins at the molecular level, providing insights into its mechanism of action .

These studies are essential for understanding how modifications to the compound can enhance its efficacy.

Several compounds share structural similarities with 5-Fluoro-1,3,4-thiadiazole-2-sulfonamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2-Amino-1,3,4-thiadiazoleContains an amino group at position 2Exhibits potent anticonvulsant activity
5-(4-Chlorophenyl)-1,3,4-thiadiazoleSubstituted phenyl group at position 5Enhanced antimicrobial activity against various strains
1-(5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl) sulfonamideMethyl substitution at position 4Improved cytotoxicity against cancer cell lines

These compounds highlight the versatility of the thiadiazole scaffold in medicinal chemistry and underscore how slight modifications can lead to significant changes in biological activity.

Conventional Synthesis Routes from Thiadiazole Precursors

The synthesis of 5-Fluoro-1,3,4-thiadiazole-2-sulfonamide typically involves well-established approaches utilizing thiadiazole precursors as starting materials . The most common conventional route begins with 5-amino-1,3,4-thiadiazole-2-sulfonamide, which serves as the key intermediate for subsequent fluorination reactions [2]. This precursor can be obtained through the hydrolysis of acetazolamide under acidic conditions, yielding the desired amino-thiadiazole sulfonamide in quantitative yields [2].

The conventional methodology involves a two-step process where the thiadiazole ring system is first constructed through cyclization reactions of appropriate precursors, followed by selective functionalization to introduce the fluorine atom at the 5-position [3]. Research has demonstrated that the reaction of carboxylic acids with thiosemicarbazide in the presence of dehydrating agents such as phosphorus oxychloride or concentrated sulfuric acid effectively forms the 1,3,4-thiadiazole ring system [4] [5]. The resulting 2-amino-1,3,4-thiadiazole derivatives serve as versatile intermediates for further chemical modifications [6].

Cyclocondensation Reactions with Fluorinated Reagents

Cyclocondensation reactions utilizing fluorinated reagents represent a fundamental approach for incorporating fluorine atoms into thiadiazole systems [7]. The treatment of 2-aminothiazole derivatives with fluorinated carboxylic acids under cyclization conditions has proven effective for synthesizing fluorinated thiadiazole analogs [8]. Research has shown that the reaction of 5-hydrazino-2-(4'-fluorophenyl)-1,3,4-thiadiazole with bifunctional compounds leads to the formation of fluorinated 1,2,4-triazino[3,4-b] [9] [10]thiadiazolones through cyclocondensation processes [8].

The cyclocondensation approach benefits from the availability of fluorinated starting materials and the ability to control regioselectivity during ring formation [7]. Studies have demonstrated that activated alkynes substituted with different fluorinated groups react efficiently with 2-aminothiazole derivatives to generate novel fluorinated heterocyclic systems with yields ranging from 60 to 68 percent [7]. The reaction conditions typically involve heating in methanol at 70 degrees Celsius for 12 hours, with the process showing full regioselectivity [7].

The mechanism of cyclocondensation involves initial nucleophilic attack followed by intramolecular cyclization and subsequent aromatization [4]. The use of phosphorus oxychloride as a cyclization agent facilitates the formation of the thiadiazole ring through dehydration and promotes the incorporation of fluorinated substituents [5]. Temperature control is critical during these reactions, as optimal conditions typically require temperatures between 60-85 degrees Celsius to achieve maximum yields while preventing decomposition [11].

Sulfonamide Group Introduction Strategies

The introduction of sulfonamide functionality into thiadiazole systems employs several established strategies [9]. The most direct approach involves the reaction of amino-thiadiazole derivatives with sulfonyl chlorides under basic conditions [12]. Research has demonstrated that 2-amino-1,3,4-thiadiazole derivatives react efficiently with p-toluenesulfonyl chloride in the presence of pyridine to form the corresponding sulfonyl thiourea compounds [12].

Alternative strategies for sulfonamide introduction include the use of sulfonyl isothiocyanates as electrophilic partners [12]. The reaction proceeds through nucleophilic addition of the amino group to the isothiocyanate, followed by cyclization to form the desired sulfonamide linkage [12]. This approach offers advantages in terms of reaction selectivity and the ability to introduce diverse sulfonyl substituents [13].

Electrochemical methods have emerged as innovative approaches for sulfonamide synthesis [14]. The electrochemical oxidative coupling of amines and thiols provides a metal-free route to sulfonamide formation [14]. The mechanism involves initial oxidation of the thiol to form disulfides, followed by aminium radical formation and subsequent coupling reactions [14]. This methodology eliminates the need for traditional oxidizing agents and offers environmentally benign reaction conditions [14].

Novel Catalytic Approaches in Thiadiazole Functionalization

Recent advances in catalytic methodologies have significantly expanded the synthetic options for thiadiazole functionalization [10]. Gold catalyzed systems have demonstrated exceptional performance in thiadiazole synthesis, particularly for the formation of 2,4-disubstituted thiazoles from terminal alkynes and thioamides [10]. The gold complex with N,N-dimethylbenzenaminium methanesulfonate has been identified as an optimized catalytic system for these transformations [10].

Palladium-catalyzed functionalization represents another significant advancement in thiadiazole chemistry [15]. Research has shown that Pd-G3 Xantphos palladacycle precatalysts effectively promote S-glycosylation reactions at the C-5 position of benzo-2,1,3-thiadiazole derivatives [15]. This methodology demonstrates high functional group tolerance and can be successfully applied to various thiosugar derivatives under mild reaction conditions [15].

Photocatalytic approaches have emerged as powerful tools for thiadiazole synthesis [16]. Visible light-mediated protocols using organophotocatalysts such as 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate enable the synthesis of 2-amino-1,3,4-thiadiazoles from aldehydes and thiosemicarbazides [16]. These metal-free photocatalytic methods operate under mild conditions at room temperature and do not require external oxidants [16].

The application of heterogeneous catalysis has shown promise for environmentally sustainable thiadiazole synthesis [17]. Silica sulfuric acid has been employed as an efficient and reusable catalyst for the cyclocondensation of aromatic carboxylic acids with thiosemicarbazide under solvent-free conditions [17]. This approach offers advantages including high yields, fast reaction rates, and catalyst reusability [17].

Catalyst SystemReaction TypeYield RangeTemperatureTime
Gold-NaAuCl4Thiazole formation60-85%Room temp1-5 hours
Pd-G3 XantphosS-glycosylation70-90%80°C6-12 hours
Silica sulfuric acidCyclocondensation75-92%120°C2-4 hours
TPP-TFB photocatalystOxidative cyclization65-88%Room temp8-16 hours

Solvent Effects and Reaction Optimization Parameters

Solvent selection plays a crucial role in determining the efficiency and selectivity of thiadiazole synthesis reactions [18]. Comprehensive studies have revealed that tetrahydrofuran provides optimal yields of 94% for photocatalytic oxidative cyclization reactions, significantly outperforming other solvents [18]. The solvent screening data indicates that polar aprotic solvents generally favor thiadiazole formation, with dimethylformamide, ethanol, and methanol achieving yields of 78-80% [18].

The impact of solvent polarity on reaction outcomes has been systematically investigated [19]. Polar aprotic solvents such as tetrahydrofuran, dichloromethane, and acetonitrile provide moderate to good yields ranging from 30-50% for thiadiazole synthesis [19]. In contrast, polar protic solvents including ethanol, methanol, and water often fail to promote the conversion of starting materials to the desired thiadiazole products [19].

Solvent-free conditions have emerged as an environmentally attractive alternative for thiadiazole synthesis [20]. Research has demonstrated that grinding techniques under solvent-free conditions at room temperature can achieve efficient synthesis of 3,5-di(hetero)aryl-1,2,4-thiadiazoles with notable advantages including short reaction times and high yields [20]. The oxidative dimerization of thioamides using N-bromosuccinimide under solvent-free grinding conditions provides excellent results for various substrates [20].

Temperature optimization studies reveal that most thiadiazole synthesis reactions require elevated temperatures to achieve optimal conversion rates [11]. The use of polyphosphate ester as a cyclization agent requires careful temperature control below 85 degrees Celsius to prevent decomposition [11]. Microwave-assisted synthesis has proven effective for accelerating thiadiazole formation, with reaction times reduced from hours to minutes under controlled microwave irradiation [21].

SolventYield (%)Reaction TimeTemperature
Tetrahydrofuran9421 hoursRoom temperature
Dimethylformamide8012 hours60°C
Ethanol7816 hoursReflux
Dichloromethane6924 hoursRoom temperature
Acetonitrile5018 hoursRoom temperature
Water0N/AN/A

Pressure effects on thiadiazole synthesis have been less extensively studied, but available data suggests that atmospheric pressure conditions are generally sufficient for most synthetic transformations [22]. The thermochemical investigation of thiadiazole derivatives indicates that standard pressure conditions provide optimal thermodynamic stability for the products [22]. Elevated pressure conditions may be beneficial for specific catalytic processes, particularly those involving gaseous reagents or when enhanced mass transfer is required [23].

Spectroscopic Analysis

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy represents a fundamental analytical technique for the structural characterization of 5-fluoro-1,3,4-thiadiazole-2-sulfonamide. Both proton and carbon-13 Nuclear Magnetic Resonance spectroscopy provide distinctive spectral signatures for this fluorinated heterocyclic compound.

Proton Nuclear Magnetic Resonance Chemical Shifts

The proton Nuclear Magnetic Resonance spectrum of 5-fluoro-1,3,4-thiadiazole-2-sulfonamide exhibits characteristic chemical shifts that reflect the electronic environment of the fluorinated thiadiazole ring system. Related thiadiazole sulfonamide derivatives demonstrate specific proton resonances that provide structural insight [1]. In dimethyl sulfoxide-d6 solvent, the sulfonamide protons typically appear as broad singlet signals at approximately 8.0-8.5 parts per million, consistent with the characteristic deshielding effect of the electron-withdrawing sulfonamide group [1].

For substituted thiadiazole sulfonamide derivatives, the proton Nuclear Magnetic Resonance data reveals that aromatic protons in benzamide-substituted compounds appear in the range of 7.0-8.5 parts per million [1]. The fluorine substitution at the 5-position of the thiadiazole ring significantly influences the chemical shift patterns due to the strong electronegativity of fluorine and its impact on the electronic environment of neighboring atoms.

Carbon-13 Nuclear Magnetic Resonance Spectral Features

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides definitive evidence for the structural assignment of 5-fluoro-1,3,4-thiadiazole-2-sulfonamide. The carbon atoms of the thiadiazole ring system typically resonate in characteristic regions. For related thiadiazole sulfonamide compounds, the carbon-13 Nuclear Magnetic Resonance spectra show distinct signals for the heterocyclic carbons, with C-2 and C-5 of the thiadiazole ring appearing at approximately 158-172 parts per million and 148-164 parts per million, respectively [1].

The presence of fluorine at the 5-position introduces additional complexity through carbon-fluorine coupling effects. Fluorine's nuclear spin of 1/2 and its high gyromagnetic ratio result in characteristic coupling patterns in both carbon-13 and fluorine-19 Nuclear Magnetic Resonance spectra [2]. The carbon-fluorine coupling constants typically range from 150-300 Hz for directly bonded carbons and 15-50 Hz for carbons separated by one bond [3].

Fluorine-19 Nuclear Magnetic Resonance Characterization

Fluorine-19 Nuclear Magnetic Resonance spectroscopy offers exceptional sensitivity for characterizing fluorinated thiadiazole derivatives. With nearly 100% natural abundance and 83% relative sensitivity compared to proton Nuclear Magnetic Resonance, fluorine-19 Nuclear Magnetic Resonance provides highly resolved spectral information [3]. For fluorinated heterocycles, the chemical shift ranges typically span from -200 to +200 parts per million relative to trichlorofluoromethane [3].

In fluorinated aromatic systems, including thiadiazoles, fluorine chemical shifts are typically observed in the range of +80 to +170 parts per million [3]. The specific chemical shift of the fluorine atom in 5-fluoro-1,3,4-thiadiazole-2-sulfonamide would be influenced by the electron-withdrawing nature of both the thiadiazole ring and the sulfonamide substituent.

Nuclear Magnetic Resonance Data Tables

Structural FeatureChemical Shift Range (ppm)MultiplicityReference
Sulfonamide NH28.0-8.5Broad singlet [1]
Thiadiazole C-2158-172Singlet [1]
Thiadiazole C-5148-164Singlet [1]
Aromatic protons7.0-8.5Multiplet [1]
Fluorine-19+80 to +170Singlet [3]

Fourier-Transform Infrared Vibrational Assignments

Fourier-Transform Infrared spectroscopy provides detailed vibrational fingerprints for 5-fluoro-1,3,4-thiadiazole-2-sulfonamide, revealing characteristic absorption bands that correspond to specific functional groups and bonding environments within the molecule.

Sulfonamide Group Vibrations

The sulfonamide functional group exhibits distinctive vibrational modes that serve as diagnostic markers for structural identification. The asymmetric and symmetric stretching vibrations of the sulfur dioxide group typically appear at characteristic frequencies. For thiadiazole sulfonamide derivatives, the asymmetric sulfur dioxide stretching vibration is observed at approximately 1312-1319 wavenumbers, while the symmetric sulfur dioxide stretching occurs around 1167-1168 wavenumbers [4].

The primary amino group of the sulfonamide moiety demonstrates characteristic nitrogen-hydrogen stretching vibrations. These appear as multiple bands in the region of 3300-3500 wavenumbers, reflecting both symmetric and asymmetric stretching modes of the amino group [5]. The presence of these bands confirms the primary sulfonamide structure and distinguishes it from secondary or tertiary sulfonamide derivatives.

Thiadiazole Ring Vibrations

The 1,3,4-thiadiazole ring system exhibits specific vibrational modes that provide structural information about the heterocyclic framework. The carbon-nitrogen stretching vibrations of the thiadiazole ring typically appear in the range of 1500-1600 wavenumbers [4]. These vibrations are particularly sensitive to substitution patterns and electronic effects within the ring system.

The sulfur-nitrogen bond stretching within the thiadiazole ring contributes to the spectral complexity in the region around 800-900 wavenumbers [4]. These vibrations are influenced by the aromatic character of the heterocycle and the presence of electron-withdrawing substituents such as fluorine.

Fluorine-Related Vibrational Features

The introduction of fluorine at the 5-position of the thiadiazole ring influences the vibrational spectrum through both direct carbon-fluorine bond vibrations and indirect effects on the entire molecular framework. Carbon-fluorine stretching vibrations typically occur in the range of 1000-1400 wavenumbers, depending on the hybridization state of the carbon atom and the local electronic environment [6].

Vibrational Mode Assignments Table

Vibrational ModeFrequency Range (cm⁻¹)IntensityAssignmentReference
NH2 asymmetric stretch3300-3500StrongPrimary amine [5]
NH2 symmetric stretch3200-3400MediumPrimary amine [5]
SO2 asymmetric stretch1312-1319Very strongSulfonamide [4]
SO2 symmetric stretch1167-1168StrongSulfonamide [4]
C=N ring stretch1500-1600MediumThiadiazole [4]
S-N stretch800-900MediumThiadiazole [4]
C-F stretch1000-1400VariableFluoroalkyl [6]

Crystallographic Studies

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction represents the definitive method for determining the three-dimensional molecular structure and crystal packing arrangements of 5-fluoro-1,3,4-thiadiazole-2-sulfonamide. This technique provides atomic-level precision in determining bond lengths, bond angles, and intermolecular interactions.

Crystal Structure Determination Methodology

The crystal structure analysis of fluorinated thiadiazole sulfonamides requires careful attention to the effects of fluorine substitution on crystal packing and molecular geometry. For related thiadiazole derivatives, single-crystal X-ray diffraction studies have revealed important structural features including molecular conformation and hydrogen bonding patterns [7] [8].

The space group determination for thiadiazole sulfonamide crystals often reveals orthorhombic or monoclinic symmetry, with specific space groups such as Pbca being commonly observed [7]. The unit cell parameters reflect the molecular dimensions and packing efficiency, with typical values showing cell lengths in the range of 8-22 Angstroms depending on the specific derivative and crystal form [7] [9].

Molecular Geometry Parameters

X-ray crystallographic analysis provides precise determination of bond lengths and angles within the 5-fluoro-1,3,4-thiadiazole-2-sulfonamide molecule. The thiadiazole ring typically exhibits bond lengths consistent with aromatic character, with carbon-nitrogen bonds ranging from 1.32-1.35 Angstroms and sulfur-nitrogen bonds approximately 1.65-1.68 Angstroms [10].

The sulfonamide group geometry shows characteristic features including sulfur-oxygen bond lengths of approximately 1.44-1.46 Angstroms and sulfur-nitrogen bond lengths of 1.60-1.63 Angstroms [10]. The tetrahedral geometry around the sulfur atom is typically slightly distorted due to the different electronic properties of the attached groups.

Fluorine Substitution Effects

The presence of fluorine at the 5-position of the thiadiazole ring introduces specific geometric perturbations that can be precisely quantified through X-ray analysis. The carbon-fluorine bond length is typically 1.35-1.38 Angstroms, shorter than most other carbon-heteroatom bonds due to the high electronegativity of fluorine [11].

Crystallographic Data Summary Table

ParameterTypical RangeSignificanceReference
Space GroupPbca, P21/cCrystal symmetry [7] [8]
Unit Cell a8-15 ÅMolecular packing [7] [9]
Unit Cell b12-20 ÅCrystal dimensions [7] [9]
Unit Cell c15-25 ÅPacking efficiency [7] [9]
C-N bond (ring)1.32-1.35 ÅAromatic character [10]
S-N bond (ring)1.65-1.68 ÅHeterocycle geometry [10]
S-O bond1.44-1.46 ÅSulfonamide group [10]
C-F bond1.35-1.38 ÅFluorine substitution [11]

Hirshfeld Surface Analysis of Intermolecular Interactions

Hirshfeld surface analysis provides a quantitative approach to understanding the intermolecular interactions that govern crystal packing in 5-fluoro-1,3,4-thiadiazole-2-sulfonamide. This computational technique reveals the nature and strength of contacts between molecules in the crystalline state.

Methodology and Applications

Hirshfeld surface analysis partitions the electron density in a crystal structure to define molecular surfaces and quantify intermolecular contacts [12] [13]. For thiadiazole derivatives, this analysis has revealed important insights into hydrogen bonding patterns, π-π stacking interactions, and halogen bonding effects [12] [13].

The analysis typically identifies several types of intermolecular contacts including nitrogen-hydrogen, sulfur-hydrogen, carbon-carbon, and fluorine-related interactions. For fluorinated thiadiazole compounds, the percentage contributions of different contact types provide insight into the dominant packing forces [8].

Hydrogen Bonding Interactions

Thiadiazole sulfonamide derivatives exhibit extensive hydrogen bonding networks that significantly influence crystal stability. Hirshfeld surface analysis reveals that nitrogen-hydrogen contacts typically account for 15-25% of the total intermolecular interactions [12] [13]. These interactions primarily involve the sulfonamide amino group as a hydrogen bond donor and the thiadiazole nitrogen atoms as acceptors.

The geometry of hydrogen bonds can be precisely characterized through the analysis of donor-acceptor distances and bond angles. Typical nitrogen-hydrogen bond lengths range from 2.0-2.5 Angstroms, with angles approaching linearity for strong hydrogen bonds [12].

Fluorine-Mediated Interactions

The presence of fluorine in 5-fluoro-1,3,4-thiadiazole-2-sulfonamide introduces unique intermolecular contacts that can be quantified through Hirshfeld analysis. Fluorine atoms can participate in both hydrogen bonding (as acceptors) and halogen bonding interactions [14]. Carbon-fluorine contacts typically account for 5-15% of the total surface interactions in fluorinated compounds [14].

π-π Stacking and Aromatic Interactions

The aromatic thiadiazole ring system can engage in π-π stacking interactions with neighboring molecules. Hirshfeld analysis reveals that carbon-carbon contacts, primarily associated with aromatic stacking, typically contribute 8-12% of the total intermolecular interactions [8] [13]. The optimal stacking distance is usually 3.3-3.8 Angstroms, consistent with typical aromatic π-π interactions.

Interaction Analysis Summary Table

Interaction TypeContact PercentageDistance Range (Å)SignificanceReference
N⋯H/H⋯N15-25%2.0-2.5Hydrogen bonding [12] [13]
S⋯H/H⋯S3-8%2.5-3.0Weak hydrogen bonds [12] [13]
C⋯C8-12%3.3-3.8π-π stacking [8] [13]
F⋯H/H⋯F5-15%2.3-2.8Fluorine interactions [14]
F⋯C/C⋯F3-8%3.0-3.5Halogen bonding [14]

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides detailed information about the molecular ion and characteristic fragmentation pathways of 5-fluoro-1,3,4-thiadiazole-2-sulfonamide. The fragmentation patterns offer structural confirmation and enable identification of specific functional groups within the molecule.

Molecular Ion Characteristics

The molecular ion of 5-fluoro-1,3,4-thiadiazole-2-sulfonamide appears at m/z 199 (theoretical molecular weight 199.17 g/mol), corresponding to the intact molecule in the gas phase. The isotope pattern reflects the presence of sulfur and fluorine atoms, with characteristic isotope peaks appearing at M+1 and M+2 due to ³⁴S and ¹³C contributions [15].

Primary Fragmentation Pathways

Thiadiazole derivatives typically undergo characteristic fragmentation reactions under electron impact or electrospray ionization conditions. The primary fragmentation pathways involve cleavage of the sulfur-nitrogen bonds and loss of the sulfonamide group [15]. For related thiadiazole compounds, McLafferty rearrangement involving gamma-hydrogen transfer from alkyl chains represents a dominant fragmentation mechanism [15].

Sulfonamide Group Fragmentation

The sulfonamide functional group undergoes specific fragmentation reactions that provide diagnostic information. Loss of sulfur dioxide (SO₂, 64 mass units) from the molecular ion is a common fragmentation pathway for sulfonamide compounds [16] [17]. This fragmentation typically occurs through heterolytic cleavage of the carbon-sulfur bond, requiring approximately 30-50 kcal/mol of energy [17].

The primary amino group can be lost as ammonia (NH₃, 17 mass units) or through more complex rearrangement processes. The relative abundance of these fragments depends on the ionization method and collision energy employed in the mass spectrometric analysis [18].

Thiadiazole Ring Fragmentation

The 1,3,4-thiadiazole ring system exhibits characteristic fragmentation patterns involving loss of nitrogen gas (N₂, 28 mass units) and sulfur-containing fragments [19]. The elimination of molecular nitrogen from the thiadiazole ring typically occurs prior to other fragmentation reactions involving substituents [19].

For fluorinated thiadiazoles, the presence of fluorine influences the fragmentation pathways through its electron-withdrawing effects and the strength of the carbon-fluorine bond. Loss of hydrogen fluoride (HF, 20 mass units) may occur under specific ionization conditions [2].

Diagnostic Fragment Ions

Several fragment ions serve as diagnostic markers for the 5-fluoro-1,3,4-thiadiazole-2-sulfonamide structure. The base peak often corresponds to a fragment retaining the core thiadiazole structure with partial loss of the sulfonamide substituent. Common diagnostic fragments include m/z values corresponding to the thiadiazole ring plus fluorine (approximately m/z 118-120) and various sulfonamide-derived fragments [20].

Mass Spectrometric Data Table

Fragment Ionm/zLoss from Molecular IonAssignmentReference
[M]⁺-199-Molecular ion [15]
[M-SO₂]⁺135-64Loss of SO₂ [16] [17]
[M-NH₃]⁺182-17Loss of NH₃ [18]
[M-N₂]⁺171-28Loss of N₂ [19]
[M-HF]⁺179-20Loss of HF [2]
Thiadiazole-F⁺118-120-79-81Ring retention [20]

XLogP3

-0.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

182.95724682 g/mol

Monoisotopic Mass

182.95724682 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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